Cas no 140447-97-8 (D-glycero-b-D-allo-Octofuranuronic acid,3,7-anhydro-1,6-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)- (9CI))

D-glycero-b-D-allo-Octofuranuronic acid,3,7-anhydro-1,6-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)- (9CI) structure
140447-97-8 structure
Product Name:D-glycero-b-D-allo-Octofuranuronic acid,3,7-anhydro-1,6-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)- (9CI)
CAS-nummer:140447-97-8
MF:C12H14N2O8
MW:314.248163700104
CID:182903
PubChem ID:3035708
Update Time:2025-04-19

D-glycero-b-D-allo-Octofuranuronic acid,3,7-anhydro-1,6-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • D-glycero-b-D-allo-Octofuranuronic acid,3,7-anhydro-1,6-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)- (9CI)
    • (2R,3R,3aS,5S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid
    • 1-(3,7-anhydro-6-deoxy-D-glycero-beta-D-allo-octofuranuronosyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
    • D-glycero-beta-D-allo-Octafuranuronic acid, 3,7-anhydro-1,6-dideoxy-1-(2,3-dihydro-4-formyl-2-oxo-1H-imidazol-1-yl)-
    • D-glycero-beta-D-allo-Octofuranuronic acid, 3,7-anhydro-1,6-dideoxy-1-(2,3-dihydro-4-formyl-2-oxo-1H-imidazol-1-yl)-
    • Nikkomycin S(X)
    • Nikkomycin SX
    • Nikkomycin S-X
    • DTXSID50161397
    • 140447-97-8
    • Inchi: 1S/C12H14N2O8/c15-3-4-2-14(12(20)13-4)10-7(17)9-8(22-10)5(16)1-6(21-9)11(18)19/h2-3,5-10,16-17H,1H2,(H,13,20)(H,18,19)/t5-,6+,7-,8-,9+,10-/m1/s1
    • InChI-sleutel: UUPCVEZRKOQLAH-PIAOCPBHSA-N
    • LACHT: O1[C@H]([C@@H]([C@H]2[C@H]1[C@@H](C[C@@H](C(=O)O)O2)O)O)N1C(NC(C=O)=C1)=O

Berekende eigenschappen

  • Exacte massa: 314.075015
  • Monoisotopische massa: 314.075015
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 549
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: -2.7
  • Topologisch pooloppervlak: 146

Experimentele eigenschappen

  • Dichtheid: 1.818
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.715
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie